2,2',3,4,6'-Pentachlorobiphenyl

Description

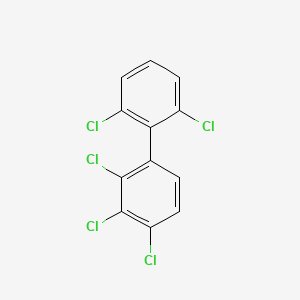

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1,2,3-trichloro-4-(2,6-dichlorophenyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H5Cl5/c13-7-2-1-3-8(14)10(7)6-4-5-9(15)12(17)11(6)16/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GLOOIONSKMZYQZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)C2=C(C(=C(C=C2)Cl)Cl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H5Cl5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0074219 | |

| Record name | 2,2',3,4,6'-Pentachlorobiphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0074219 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

326.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

73575-57-2 | |

| Record name | 2,2',3,4,6'-Pentachlorobiphenyl | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073575572 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,2',3,4,6'-Pentachlorobiphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0074219 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2',3,4,6'-PENTACHLOROBIPHENYL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4KV4B24A6K | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Environmental Distribution and Fate of 2,2 ,3,4,6 Pentachlorobiphenyl

Global Environmental Transport Mechanisms

The environmental transport of 2,2',3,4,6'-pentachlorobiphenyl is a complex process governed by its physicochemical properties and environmental conditions. Like other PCBs, it is subject to both atmospheric and aquatic transport, leading to its global distribution.

Atmospheric Transport and Deposition Patterns

The atmosphere is a primary pathway for the global transport of PCBs, especially for congeners with fewer chlorine atoms. wikipedia.org While lower-chlorinated PCBs are more volatile, pentachlorobiphenyls like PCB 87 can also be transported through the atmosphere. Atmospheric transport allows these compounds to travel long distances from their original sources. copernicus.org

Deposition of atmospherically transported PCBs occurs through both wet and dry deposition processes. Wet deposition involves the removal of PCBs from the atmosphere by precipitation, such as rain and snow. Dry deposition includes the settling of particle-bound PCBs and the direct transfer of gaseous PCBs to surfaces. The relative importance of these deposition pathways can vary depending on meteorological conditions and the properties of the receiving surface.

Studies have shown that atmospheric concentrations of PCBs can be influenced by factors such as temperature and wind direction. dss.go.thnih.gov Higher temperatures can lead to increased volatilization of PCBs from environmental surfaces like soil and water, resulting in higher atmospheric concentrations. dss.go.thnih.gov Wind patterns can transport contaminated air masses over long distances, leading to the deposition of PCBs in remote areas far from industrial sources. copernicus.orgcopernicus.org For instance, research in the Mediterranean has demonstrated that higher atmospheric concentrations of PCBs are associated with air masses originating from southern Europe. copernicus.org

Aquatic and Terrestrial Dispersion Dynamics

Once deposited into aquatic and terrestrial environments, this compound undergoes further dispersion. In aquatic systems, its low water solubility and high octanol-water partition coefficient mean it has a strong tendency to adsorb to organic matter in sediments and suspended particles. researchgate.net This partitioning behavior significantly influences its fate and transport in rivers, lakes, and oceans.

Contaminated sediments can act as long-term reservoirs of PCBs, slowly releasing them back into the water column over time. researchgate.net Resuspension of sediments due to natural events or human activities can reintroduce buried PCBs into the aquatic food web. The transport of contaminated sediments can also lead to the dispersion of PCBs downstream in river systems and throughout estuaries. researchgate.net

In terrestrial environments, this compound is relatively immobile in soil due to its strong adsorption to soil organic matter. However, soil erosion can transport contaminated soil particles into nearby water bodies. Volatilization from soil surfaces can also contribute to its reentry into the atmosphere, continuing the cycle of transport and deposition. wikipedia.org

Occurrence and Spatial Distribution in Environmental Matrices

The widespread use and persistence of PCBs have led to their detection in various environmental matrices across the globe. researchgate.net The spatial distribution of this compound is often linked to historical and ongoing sources of contamination.

Presence in Sediments: Distribution and Historical Deposition Profiles

Sediments are a major sink for hydrophobic compounds like this compound. researchgate.net Consequently, sediment cores can provide a historical record of PCB contamination. Studies of sediment cores from various locations have shown that PCB concentrations often peak in layers corresponding to the period of maximum PCB production and use, followed by a decline in more recent layers following regulatory bans. nerc.ac.uk

The spatial distribution of this compound in sediments is typically highest near industrialized and urbanized areas, which were major sources of PCB releases. researchgate.netfacetsjournal.com For example, studies in the Delaware River Estuary found that the highest sediment PCB concentrations were adjacent to urban and industrial zones. researchgate.net In San Francisco Bay, a method detection limit for 2,2',3,4,5'-pentachlorobiphenyl (B1596334) (a related congener) in sediment was established at 0.5 ng/g dry weight. ca.gov

Concentrations in Water Bodies and Partitioning Behavior

Due to its hydrophobic nature, concentrations of this compound in the dissolved phase of water are generally low. The majority of the compound in aquatic systems is found partitioned to suspended particulate matter and sediments. This partitioning is a key factor in its bioavailability to aquatic organisms.

The concentration of PCBs in water can vary depending on proximity to contamination sources and the level of suspended solids. In the San Francisco Bay, the method detection limit for 2,2',3,4,5'-pentachlorobiphenyl in water was reported as 1.0 ng/L. ca.gov

Atmospheric Concentrations and Variability

Atmospheric concentrations of PCBs, including this compound, exhibit significant spatial and temporal variability. nih.gov Concentrations are generally higher in urban and industrial areas compared to rural and remote locations. wikipedia.org For example, a study in Birmingham, U.K., reported a mean atmospheric concentration of total PCBs (ΣPCB) of 290 pg/m³. dss.go.th

Seasonal variations are also prominent, with higher concentrations often observed in the summer due to increased volatilization from surfaces at higher temperatures. dss.go.th A study conducted at Uludag University in a semi-rural region found that average gas and particle phase concentrations of 87 PCB congeners were 293 ± 257 and 52 ± 56 ng/m³, respectively, with significant daily variations. nih.gov Long-range atmospheric transport can also lead to elevated concentrations in remote regions, such as the Arctic, due to events like biomass burning. copernicus.org

Table 1: Atmospheric Concentrations of Polychlorinated Biphenyls (PCBs) at Various Locations

| Location | Type | Year(s) of Sampling | Arithmetic Mean Concentration (pg/m³) | Concentration Range (pg/m³) | Reference |

|---|---|---|---|---|---|

| Birmingham, U.K. | Urban | 1997-1998 | 290 | 76-1000 | dss.go.th |

| Denver, U.S. | Urban | 1985-1986 | 422 | - | dss.go.th |

| Bloomington, U.S. | Urban | 1986-1988 | - | 40-20800 | dss.go.th |

| Bloomington, U.S. | Urban | 1993 | - | 65-2530 | dss.go.th |

| Ulm, Germany | Urban | 1987 | 670 | - | dss.go.th |

| Kiel, Germany | Urban (during rainfall) | - | - | 75-850 | dss.go.th |

| Egbert, Canada | Rural | 1988-1989 | - | 55-823 (monthly means) | dss.go.th |

| London, U.K. | Urban | 1991-1992 | 1350 | 413-3850 | dss.go.th |

| Stevenage, U.K. | Urban | 1991-1992 | 370 | 141-1840 | dss.go.th |

Congener-Specific Environmental Concentrations Compared to Total PCBs

Polychlorinated biphenyls (PCBs) are persistent environmental pollutants that exist as 209 distinct congeners. The congener this compound, also identified as PCB 89, is a component of these complex mixtures. While historical environmental assessments often focused on the concentration of total PCBs, current regulatory and risk assessment frameworks increasingly emphasize the importance of congener-specific analysis. This is because the toxicity and environmental behavior of PCBs vary significantly between individual congeners.

The World Health Organization has identified twelve specific PCB congeners as "dioxin-like" due to their similar toxicological properties to 2,3,7,8-Tetrachlorodibenzo-p-dioxin (2,3,7,8-TCDD). epa.gov Although this compound is not one of these twelve, understanding its concentration relative to total PCBs and the dioxin-like congeners is crucial for a comprehensive risk assessment.

Environmental monitoring data often reveals that the congener profile in samples from soil, sediment, and biota differs significantly from the original commercial PCB mixtures (e.g., Aroclors). This is due to various environmental fate processes, including partitioning, transport, and degradation, which alter the relative abundance of each congener. For instance, anaerobic dechlorination in sediments can significantly reduce the concentration of more highly chlorinated congeners, leading to an enrichment of less chlorinated forms. researchgate.netnih.gov Therefore, the ratio of this compound to total PCBs can vary widely depending on the location, the original source of contamination, and the extent of environmental weathering.

Hypothetical Example of Congener Contribution to Total PCBs

This table illustrates how the concentration of individual congeners, including a pentachlorobiphenyl, contributes to the total PCB concentration in a hypothetical sediment sample.

| PCB Congener | Concentration (µg/kg) | Percentage of Total PCBs |

|---|---|---|

| 2,4'-Dichlorobiphenyl (PCB 8) | 15 | 7.5% |

| 2,2',5-Trichlorobiphenyl (PCB 18) | 30 | 15.0% |

| 2,2',5,5'-Tetrachlorobiphenyl (PCB 52) | 50 | 25.0% |

| This compound (PCB 89) | 25 | 12.5% |

| 2,2',4,5,5'-Pentachlorobiphenyl (PCB 101) | 40 | 20.0% |

| 2,2',3,4,4',5'-Hexachlorobiphenyl (PCB 138) | 35 | 17.5% |

| Other Congeners | 5 | 2.5% |

| Total PCBs | 200 | 100% |

Environmental Persistence and Degradation Pathways

The environmental persistence of PCBs is a direct result of their chemical stability. The biphenyl (B1667301) structure is resistant to both chemical and biological degradation, and the presence of chlorine atoms further enhances this stability. However, under specific environmental conditions, this compound can undergo degradation through several pathways.

Abiotic degradation refers to the breakdown of chemical compounds through non-biological processes. For PCBs, the most relevant abiotic degradation pathway is photolysis, which is the decomposition of molecules by light. Photolysis can occur when PCBs are adsorbed to airborne particles or are present in the surface layers of water bodies. However, the rate of photolytic degradation is generally slow, particularly for more highly chlorinated congeners like pentachlorobiphenyls.

Other abiotic processes, such as degradation by reactive iron-bearing minerals (e.g., magnetite, pyrite) found in some sediments and aquifers, can contribute to the transformation of certain chlorinated compounds. microbe.com While these processes are known to degrade compounds like tetrachloroethene (PCE) and trichloroethene (TCE), their specific impact on the degradation of this compound in the environment is less well-documented.

A significant pathway for the environmental transformation of highly chlorinated PCBs is anaerobic reductive dechlorination. nih.govoup.com This process occurs in anoxic environments like river and lake sediments, where microorganisms use the chlorinated biphenyls as electron acceptors in their metabolic processes. nih.gov This results in the sequential removal of chlorine atoms, which are replaced by hydrogen atoms, leading to the formation of less chlorinated and generally less toxic congeners. epa.govdss.go.th

The reductive dechlorination of PCBs is not carried out by a single microbial species but rather by complex microbial consortia. frontiersin.org These communities of bacteria work synergistically to break down the complex PCB mixtures found in contaminated sediments. Some of these dechlorinating microorganisms, such as certain species within the phylum Chloroflexi, have been identified as key players in this process. researchgate.net

In some cases, these microbial consortia form granular biofilms. researchgate.net These granules are dense, structured communities of microorganisms that can exhibit high rates of dechlorination activity. The use of such microbial granules has been explored as a potential strategy for the bioremediation of PCB-contaminated sites. Research has shown that anaerobic methanogenic microbial consortia in granular form can extensively dechlorinate various PCB congeners. researchgate.net

The removal of chlorine atoms during reductive dechlorination is not random; it follows specific pathways that are determined by the congener's structure and the enzymatic capabilities of the microbial consortium. The positions on the biphenyl rings are designated as ortho (positions 2, 2', 6, 6'), meta (positions 3, 3', 5, 5'), and para (positions 4, 4').

For many PCB congeners, the removal of meta and para chlorines is more common and occurs more readily than the removal of ortho chlorines. oup.comresearchgate.netnih.gov For this compound (with chlorines at the 2,2',3,4, and 6' positions), the dechlorination process would involve the removal of these specific chlorine atoms. For example, a related compound, 2,3,4,5,6-pentachlorobiphenyl, has been shown to be dechlorinated via the removal of a meta chlorine to form 2,3,4,6-tetrachlorobiphenyl, which is then further dechlorinated. researchgate.netresearchgate.net A similar process would be expected for this compound, where the initial steps would likely involve the removal of the meta (position 3) or para (position 4) chlorines, followed by the more difficult removal of the ortho (positions 2, 2', 6') chlorines.

Illustrative Dechlorination Pathway for a Pentachlorobiphenyl

This table shows a simplified, hypothetical pathway for the dechlorination of a pentachlorobiphenyl, indicating the sequential removal of chlorine atoms from different positions.

| Step | Starting Compound | Position of Cl Removed | Resulting Product |

|---|---|---|---|

| 1 | Pentachlorobiphenyl | meta | Tetrachlorobiphenyl |

| 2 | Tetrachlorobiphenyl | para | Trichlorobiphenyl |

| 3 | Trichlorobiphenyl | ortho | Dichlorobiphenyl |

| 4 | Dichlorobiphenyl | ortho | Monochlorobiphenyl |

The process of reductive dechlorination is thermodynamically favorable, meaning it releases energy that can be harnessed by the microorganisms for growth and metabolism. The Gibbs free energy (ΔG) of the dechlorination reaction is negative, indicating that the reaction can proceed spontaneously under the right conditions.

The specific energy yield of a dechlorination step depends on the position of the chlorine atom being removed. The removal of a meta chlorine is generally the most energetically favorable, followed by para and then ortho chlorines. This thermodynamic preference helps to explain the observed dechlorination patterns, where meta and para dechlorination often predominate.

Computational chemistry methods, such as Density Functional Theory (DFT), can be used to calculate the Gibbs free energy of formation for different PCB congeners and the energy changes associated with specific dechlorination reactions. doi.org These calculations provide a theoretical basis for predicting the most likely dechlorination pathways and understanding the bioenergetics of the process. For instance, the dechlorination of a higher chlorinated congener to a lower chlorinated one by removing a meta chlorine would have a more negative ΔG than a similar reaction involving the removal of an ortho chlorine, making the former pathway more likely to occur.

Aerobic Biodegradation Potential and Limiting Factors

The aerobic biodegradation of polychlorinated biphenyls (PCBs), including the specific congener this compound (PCB-91), is a complex process primarily carried out by microorganisms. These microbes typically utilize a dioxygenase enzyme system to initiate the breakdown of the biphenyl structure. However, the potential for aerobic biodegradation of highly chlorinated PCBs like this compound is generally limited compared to their lower-chlorinated counterparts. nih.gov

The rate and extent of aerobic biodegradation are significantly influenced by several limiting factors:

Chlorine Substitution Pattern: The number and position of chlorine atoms on the biphenyl rings are critical determinants of a congener's susceptibility to aerobic attack. Specifically, PCB congeners with chlorine atoms at the ortho positions (carbons 2, 2', 6, and 6') exhibit greater resistance to degradation. Since this compound possesses two ortho-chlorines, its aerobic biodegradation is sterically hindered. nih.gov The presence of chlorine atoms in the para position, however, tends to make the compound more susceptible to biodegradation.

Bioavailability: The low water solubility and high affinity for organic matter of this compound mean that it strongly sorbs to soil and sediment particles. This sorption reduces the compound's availability to microorganisms, thereby limiting the rate of biodegradation. Overcoming this bioavailability barrier is a key challenge in the remediation of PCB-contaminated sites. The use of surfactants has been explored as a method to increase the bioavailability of PCBs for microbial degradation. nih.govacs.org For instance, the phytogenic biosurfactant saponin (B1150181) has been shown to enhance the abundance of biphenyl dioxygenase genes, which are crucial for aerobic PCB degradation, by likely increasing the desorption of PCBs from sediment particles. acs.org

Co-metabolism: Many microorganisms are unable to use PCBs as a sole source of carbon and energy. Instead, they degrade these compounds through co-metabolism, where the degradation is facilitated by enzymes produced in response to the presence of a primary growth substrate, such as biphenyl. nih.gov The absence of such suitable growth substrates in the environment can, therefore, limit the biodegradation of this compound.

Environmental Conditions: Factors such as temperature and pH play a crucial role. For example, studies on other pentachlorobiphenyls have shown that intracellular enzymes responsible for degradation have optimal activity at a specific pH (e.g., pH 6.0). nih.gov Similarly, temperature can severely limit biodegradation rates, as demonstrated in studies with Arctic soil microorganisms where PCB removal was significantly lower at 7°C compared to 30°C. asm.org

While the aerobic degradation of highly chlorinated congeners like this compound is slow, some microbial strains have demonstrated the potential to degrade pentachlorobiphenyls. For instance, Microbacterium paraoxydans has been shown to completely degrade another pentachlorobiphenyl congener (PCB101) within 12 hours under laboratory conditions. nih.gov Such findings indicate that while significant limitations exist, the potential for aerobic biodegradation of pentachlorobiphenyls is present, given the right microbial populations and environmental conditions.

Role of Environmental Factors on Fate

The ultimate environmental fate of this compound is intricately linked to various environmental factors, most notably the organic carbon content of the surrounding matrix and the prevailing redox conditions.

Organic Carbon Content:

The high lipophilicity (fat-loving nature) of this compound results in its strong partitioning to organic matter in soils and sediments. nih.gov This process, known as sorption, is a critical factor controlling its environmental distribution and bioavailability.

Sequestration and Persistence: In environments with high organic carbon content, this compound becomes tightly bound to the organic fraction. This sequestration reduces its concentration in the aqueous phase, thereby decreasing its mobility, potential for leaching into groundwater, and uptake by organisms. However, this strong sorption also significantly reduces its bioavailability for microbial degradation, contributing to its long-term persistence in the environment. nih.govtaylorfrancis.com

Food Web Accumulation: While sorption to organic matter can limit its immediate bioavailability, it also facilitates its entry into the food web. Benthic organisms ingesting contaminated organic particles can accumulate the compound, which can then be transferred to higher trophic levels through biomagnification. nih.gov

Redox Conditions:

Redox potential, which indicates the tendency of an environment to be oxidizing (aerobic) or reducing (anaerobic), is a master variable controlling the degradation pathways of this compound.

Anaerobic Reductive Dechlorination: Under anaerobic conditions, which are common in submerged sediments and deeper soil layers, the primary microbial degradation pathway for highly chlorinated PCBs is reductive dechlorination. nih.gov In this process, microorganisms use the chlorinated biphenyl as an electron acceptor, removing chlorine atoms and replacing them with hydrogen. This process is significant because it can transform highly chlorinated, recalcitrant congeners like this compound into lower-chlorinated biphenyls. maryland.gov These resulting congeners are often less toxic and, importantly, more susceptible to aerobic degradation.

Sequential Anaerobic-Aerobic Degradation: The interplay between anaerobic and aerobic conditions is crucial for the complete degradation of this compound. An effective remediation strategy often involves a sequential anaerobic-aerobic process. frontiersin.org The initial anaerobic phase facilitates the reductive dechlorination of the highly chlorinated congener to less chlorinated forms. A subsequent aerobic phase can then lead to the more rapid and complete destruction of these dechlorination products through oxidative pathways. nih.govresearchgate.net This highlights the importance of fluctuating redox environments, such as those found at the sediment-water interface, in the natural attenuation of these persistent pollutants.

The following table summarizes the influence of key environmental factors on the fate of this compound:

| Environmental Factor | Influence on the Fate of this compound |

| High Organic Carbon Content | Increases sorption to soil/sediment, leading to decreased bioavailability, reduced mobility, and enhanced persistence. Facilitates entry into the benthic food web. |

| Aerobic (Oxidizing) Conditions | Limited direct degradation due to high chlorine content and ortho-substitution. Can lead to the breakdown of less chlorinated transformation products. |

| Anaerobic (Reducing) Conditions | Promotes reductive dechlorination, where chlorine atoms are removed, transforming it into less chlorinated and more easily degradable congeners. |

Bioaccumulation and Trophic Transfer Dynamics of 2,2 ,3,4,6 Pentachlorobiphenyl

Mechanisms of Bioaccumulation in Biota

The accumulation of 2,2',3,4,6'-pentachlorobiphenyl in an organism's tissues is a critical first step in its trophic transfer. This process is influenced by a combination of the compound's physicochemical properties and the physiological and ecological traits of the organism.

A key determinant of the bioaccumulation potential of this compound is its high lipophilicity, or its tendency to dissolve in fats and lipids rather than water. This property is quantified by the octanol-water partition coefficient (log Kow). For this compound, the log Kow is 6.3 researchgate.netnih.govnih.gov. This high value indicates a strong affinity for the fatty tissues of aquatic organisms.

When this PCB congener enters an aquatic environment, it tends to partition from the water column into the lipid-rich tissues of organisms like phytoplankton and fish. This partitioning is a primary driver of its entry into the food web. Once in an organism, it is stored in fatty tissues such as adipose tissue and the liver, leading to concentrations within the organism that can be significantly higher than in the surrounding water wikipedia.org.

The following table illustrates the relationship between the log Kow of various PCB congeners and their potential for bioaccumulation.

| PCB Congener | Log Kow | General Bioaccumulation Potential |

| Dichlorobiphenyls | 4.3 - 5.4 | Moderate |

| Trichlorobiphenyls | 4.8 - 5.9 | Moderate to High |

| Tetrachlorobiphenyls | 5.5 - 6.5 | High |

| This compound (PCB 91) | 6.3 | High |

| Hexachlorobiphenyls | 6.7 - 7.3 | Very High |

| Heptachlorobiphenyls | 7.2 - 8.1 | Very High |

This table provides a generalized view. Actual bioaccumulation can be influenced by other factors.

The extent to which this compound accumulates can vary significantly among different species. This variability is due to a range of factors including the organism's size, lipid content, metabolic rate, and feeding habits.

For instance, organisms with a higher percentage of body fat will tend to accumulate higher concentrations of this lipophilic compound. Similarly, the metabolic capacity of a species plays a crucial role. Some organisms possess enzymes, such as cytochrome P450s, that can metabolize and break down certain PCB congeners, leading to their excretion and thus lower accumulation wikipedia.org. Research has shown that this compound can be metabolized by human and rat CYP2B subfamilies, suggesting that its persistence can vary between species with different metabolic capabilities.

Feeding strategy is another critical factor. Filter-feeding organisms, for example, may accumulate the compound directly from contaminated water and particulate matter, while predatory species primarily accumulate it through the consumption of contaminated prey.

Trophic Transfer and Biomagnification in Food Webs

Once this compound has entered the base of the food web, it is subject to trophic transfer, the movement of contaminants from one trophic level to the next. Due to its persistence and resistance to degradation, this compound often biomagnifies, meaning its concentration increases at successively higher levels of the food chain.

To quantify the extent of biomagnification, scientists use two key metrics: the Trophic Magnification Factor (TMF) and the Biomagnification Factor (BMF).

A Trophic Magnification Factor (TMF) describes the average increase in the concentration of a contaminant with each increase in trophic level for an entire food web. A TMF value greater than 1 indicates that the contaminant is biomagnifying. Studies have consistently shown that for PCBs in general, TMFs increase with the degree of chlorination and lipophilicity usgs.govnih.govnih.gov. While specific TMF values for this compound are not widely reported across all food web types, the general trend suggests it would have a significant potential for trophic magnification. For example, studies on various aquatic food webs have reported TMFs for total PCBs and other pentachlorobiphenyls that are consistently above 1, indicating clear biomagnification mdpi.comifremer.fr.

A Biomagnification Factor (BMF) , on the other hand, is calculated for a specific predator-prey relationship and represents the ratio of the contaminant concentration in the predator to that in its prey tandfonline.com. BMFs can vary depending on the specific species involved and their ecological interactions. For lipophilic compounds like PCBs, BMFs are often greater than 1, signifying that the predator accumulates a higher concentration than its food source.

The following table presents hypothetical TMF and BMF values to illustrate the concept.

| Food Web / Predator-Prey | Parameter | Illustrative Value | Implication |

| Freshwater Lake Food Web | TMF for ΣPCBs | 2.5 | Concentrations are 2.5 times higher at each successive trophic level. |

| Lake Trout feeding on Smelt | BMF for a PCB congener | 4.0 | Lake trout have concentrations four times higher than the smelt they consume. |

Not all PCB congeners are transferred through the food web with the same efficiency. The efficiency of trophic transfer is influenced by the same factors that affect bioaccumulation, primarily lipophilicity and resistance to metabolic breakdown.

Congeners with higher lipophilicity, like this compound, tend to have a higher potential for trophic transfer because they are readily absorbed from the diet and stored in fatty tissues. However, the specific structure of the congener also plays a role. The number and position of chlorine atoms on the biphenyl (B1667301) rings can affect how easily the molecule is metabolized. Congeners that are more resistant to metabolism are more likely to persist in an organism and be transferred to the next trophic level.

Several biological and ecological factors can modulate the trophic transfer of this compound.

Metabolic Rate: Organisms with higher metabolic rates may process and eliminate certain contaminants more quickly, potentially reducing the amount available for transfer to predators. However, a higher metabolic rate also means a higher food intake, which could lead to greater exposure to the contaminant through the diet. The interplay between these factors determines the net effect on trophic transfer. Temperature can also influence metabolic rates and, consequently, the rate of PCB metabolism and excretion in aquatic species wikipedia.org.

Feeding Preferences: The specific diet of a predator is a crucial determinant of its contaminant load. Predators that feed on prey from higher trophic levels will generally have higher concentrations of biomagnifying compounds like this compound. For example, a fish that primarily consumes other fish will likely have a higher PCB concentration than a fish that feeds on invertebrates at a lower trophic level. The structure of the food web itself, including its length and complexity, also significantly impacts the degree of biomagnification.

Bioavailability Considerations in Environmental Systems

The bioavailability of this compound (PCB 89), a specific pentachlorobiphenyl congener, in environmental systems is a critical factor governing its potential for bioaccumulation and subsequent trophic transfer. Bioavailability, in this context, refers to the fraction of the chemical that is available for uptake by living organisms from their environment. The journey of PCB 89 from its source into the tissues of an organism is influenced by a complex interplay of the compound's physicochemical properties and various environmental factors.

A defining characteristic of polychlorinated biphenyls (PCBs), including this compound, is their lipophilic ("fat-loving") and hydrophobic (water-repelling) nature. ewg.orgnih.gov This causes them to have a strong affinity for organic matter and lipids, leading to their partitioning from water and accumulation in soil, sediments, and the fatty tissues of organisms. ewg.orgnih.gov

Several key factors in environmental systems influence the bioavailability of this compound:

Sorption to Soil and Sediment: The strong tendency of PCBs to bind to particulate matter, particularly the organic carbon fraction within soil and sediments, is a primary determinant of their bioavailability. ifremer.fr This sorption process reduces the concentration of the compound that is freely dissolved in the pore water of soils and sediments, which is the primary form available for uptake by many benthic organisms and plants. The bioavailability of PCBs has been observed to decrease with increasing organic carbon content in the soil.

Influence of Dissolved Organic Carbon: While particulate organic carbon reduces bioavailability, dissolved organic carbon (DOC) in aquatic systems can have a dual role. DOC can bind with this compound, potentially reducing its direct uptake by organisms. However, this binding can also facilitate its transport in the water column, indirectly influencing its distribution and eventual availability.

Environmental Conditions: Factors such as temperature and pH can also play a role. For instance, temperature can affect the volatilization of PCBs from soil and water surfaces, influencing their atmospheric transport and subsequent deposition, thereby altering their availability in different environmental compartments. nih.gov

Biotransformation: Once taken up by organisms, this compound can undergo biotransformation, where it is metabolized into other compounds. This process can alter the toxicity and bioaccumulation potential of the parent compound. The rate and products of biotransformation are species-specific. wikipedia.org

The intricate dynamics of bioavailability are crucial for understanding the environmental fate of this compound. The data in the following tables, derived from studies on PCB congeners, illustrate the impact of environmental matrices on their availability.

Table 1: Illustrative Trophic Transfer of Total PCBs in a Lake Erie Food Chain

| Trophic Level | Organism | Mean Total PCB Concentration (ng/g wet weight) |

| Primary Producer/Feeder | Zebra Mussels | 29-97 |

| Primary Consumer | Round Gobies | 118-256 |

| Secondary Consumer | Smallmouth Bass | 1,091-1,520 |

Source: Adapted from a study on PCB trophic transfer in Lake Erie. nih.gov This table demonstrates the biomagnification of PCBs through the food web, where concentrations increase at successively higher trophic levels. The bioavailability of PCBs at the lowest trophic level is a key driver of this process.

Table 2: General Factors Influencing the Bioavailability of PCBs in the Environment

| Factor | Influence on Bioavailability | Description |

| Soil/Sediment Organic Carbon | Decreases | High organic carbon content leads to strong sorption, reducing the freely available fraction of PCBs. ifremer.fr |

| Lipophilicity of the PCB | Increases potential for bioaccumulation | The "fat-loving" nature of PCBs facilitates their accumulation in the fatty tissues of organisms. ewg.orgnih.gov |

| Trophic Level | Increases with higher levels | Due to biomagnification, organisms at higher trophic levels accumulate higher concentrations of PCBs from their food. wikipedia.org |

| Biotransformation | Can increase or decrease persistence | Metabolic processes can convert PCBs into other compounds, affecting their half-life and potential for accumulation. wikipedia.org |

This table provides a summary of the key environmental and chemical factors that govern the bioavailability of polychlorinated biphenyls.

Biotransformation and Metabolic Fate of 2,2 ,3,4,6 Pentachlorobiphenyl and Its Hydroxylated Metabolites

Mammalian Metabolism of 2,2',3,4,6'-Pentachlorobiphenyl

The metabolism of this compound in mammalian systems is a pivotal area of study due to the persistent and bioaccumulative nature of polychlorinated biphenyls (PCBs). The process is significantly influenced by the pattern of chlorine substitution on the biphenyl (B1667301) rings.

The initial and rate-limiting step in the metabolism of PCBs is oxidation, a reaction predominantly catalyzed by the cytochrome P450 (CYP) superfamily of enzymes. nih.gov These enzymes are responsible for the hydroxylation of the PCB molecule. Specifically, members of the CYP2B subfamily, such as human CYP2B6 and rat CYP2B1, have been identified as key players in the metabolism of this compound. acs.org

The hydroxylation can occur through two primary mechanisms: the formation of an arene oxide intermediate, which can then rearrange to a hydroxylated product, or through the direct insertion of a hydroxyl group onto the biphenyl structure. nih.gov For PCB 91, which has a chlorine atom in the para position, metabolism is generally slower compared to congeners without para-chlorine substituents. acs.org The hydroxylation of this compound is influenced by the specific CYP isoforms involved, which can vary between species. nih.gov For instance, phenobarbital (B1680315), an inducer of CYP2B enzymes, has been shown to accelerate the 3-hydroxylation of certain PCBs. nih.gov

Studies using liver microsomes from various animal models, including mice with specific CYP gene deletions, have further elucidated the role of these enzymes. acs.orgacs.org For example, investigations in mice with a liver-specific deletion of the cytochrome P450 reductase (cpr) gene, which is essential for CYP enzyme function, demonstrated impaired metabolism of PCB 91. acs.org This highlights the central role of the hepatic CYP system in the biotransformation of this compound.

The enzymatic action of cytochrome P450 on this compound results in the formation of hydroxylated metabolites, commonly referred to as OH-PCBs. These metabolites are generally more water-soluble than the parent PCB, which facilitates their excretion from the body. nih.gov The position of the hydroxyl group on the biphenyl rings is determined by the enzymatic selectivity of the specific CYP isoforms involved in the metabolism.

Several mono-hydroxylated metabolites of this compound have been identified in various studies. A major metabolite consistently observed is 2,2',3,4',6-pentachlorobiphenyl-5-ol (5-OH-PCB 91). acs.orgacs.org This particular metabolite is formed through a process that can involve a 1,2-shift of a chlorine atom, known as an NIH shift, following the initial enzymatic oxidation. nih.govacs.org Another notable mono-hydroxylated metabolite is 2,2',3,4',6-pentachlorobiphenyl-4-ol (4-OH-PCB 91). acs.org The formation of these metabolites has been confirmed in studies using mouse models and in vitro experiments with human and rat liver microsomes. acs.orgacs.org The relative abundance of these metabolites can vary depending on the biological system and experimental conditions.

In addition to mono-hydroxylated metabolites, the biotransformation of this compound can also lead to the formation of di-hydroxylated metabolites. acs.org For instance, research has detected di-OH-metabolites of this compound following incubation with human CYP2B6 and rat CYP2B1. acs.org One such di-hydroxylated metabolite that has been identified is 2,2',3,4',6-pentachlorobiphenyl-4,5-diol (4,5-91). acs.org The formation of these diols can proceed through further oxidation of the mono-hydroxylated intermediates. Catechols, which are di-hydroxylated compounds with the hydroxyl groups in adjacent positions on the aromatic ring, are a potential class of metabolites, although their specific identification for PCB 91 is less commonly reported in the literature reviewed.

Due to the presence of three chlorine substituents in the ortho positions, this compound is a chiral molecule, existing as two stable, non-superimposable mirror images called atropisomers or enantiomers. acs.org The metabolism of this compound in mammals is often atropselective, meaning that one atropisomer is metabolized at a different rate than the other. This leads to an enrichment of one atropisomer of the parent compound and its hydroxylated metabolites in tissues and excreta. acs.org

The enzymatic machinery, particularly cytochrome P450 enzymes, can exhibit stereoselectivity in the hydroxylation of chiral PCBs. This results in the enantioselective formation of OH-PCBs, where one atropisomer of the metabolite is produced in greater abundance than the other. nih.gov Studies have shown that the metabolism of racemic this compound in mice leads to an atropisomeric enrichment of both the parent compound and its hydroxylated metabolites. acs.org

For example, the atropisomer of PCB 91 that elutes first from a chiral chromatography column (E1-PCB 91) has been observed to be enriched in wild-type mice compared to those with impaired liver metabolism. acs.org Correspondingly, the E1-atropisomers of the metabolites 5-OH-PCB 91 and 4-OH-PCB 91 were found to be enriched in the blood and liver of these animals. acs.org This enantioselective metabolism has significant toxicological implications, as different atropisomers can exhibit varying biological activities. acs.org

Atropselective Metabolism of Chiral Isomers

Stereoselective Disposition in Biological Systems

The chiral nature of this compound (PCB 91) leads to its stereoselective disposition in biological systems, meaning that the two non-superimposable mirror images of the molecule, known as atropisomers, are processed differently by the body. This stereoselectivity is evident in the metabolism and accumulation of PCB 91 and its hydroxylated metabolites.

In mice, the disposition of PCB 91 is atropselective. uiowa.edu Studies have shown that after oral exposure to racemic PCB 91, the atropisomers are differentially metabolized and distributed in tissues. uiowa.edu Specifically, the first eluting atropisomer on a chiral chromatography column, designated as E1-PCB 91, shows genotype-dependent atropisomeric enrichment. uiowa.edu This enrichment is more pronounced in wild-type mice compared to mice with a liver-specific deletion of the cytochrome P450 reductase gene, indicating that the rate of metabolism influences the degree of stereoselective disposition. uiowa.edu

The hydroxylated metabolites of PCB 91 also exhibit atropisomeric enrichment. The E1-atropisomers of the major metabolites, 2,2',3,4',6-pentachlorobiphenyl-5-ol (5-91) and 2,2',3,4',6-pentachlorobiphenyl-4-ol (4-91), are enriched in the blood and liver of mice, regardless of their genetic makeup. uiowa.edu However, the extent of this enrichment for the E1-5-91 metabolite is dependent on the genotype, further highlighting the role of metabolic enzymes in the stereoselective handling of these compounds. uiowa.edu The preferential formation of specific atropisomers of hydroxylated metabolites is a result of the atropselective oxidation of the parent PCB by cytochrome P450 enzymes. nih.gov

This enantioselective metabolism is a key factor driving the observed enrichment of certain atropisomers in tissues. nih.gov For instance, the enantiomeric enrichment of a specific PCB 95 atropisomer in the intestinal contents of mice suggests that it undergoes enantioselective metabolism before being excreted into the gastrointestinal tract. acs.org Such stereoselective processes are significant because different atropisomers can exhibit varying toxicities. nih.gov

Table 1: Atropisomeric Enrichment of PCB 91 and its Metabolites in Mice

| Compound | Atropisomer | Tissue/Excreta | Observation |

|---|---|---|---|

| PCB 91 | E1-PCB 91 | Tissues | Genotype-dependent enrichment, more pronounced in wild-type mice. uiowa.edu |

| 5-91 | E1-5-91 | Blood, Liver | Enriched irrespective of genotype, but the extent is genotype-dependent. uiowa.edu |

| 4-91 | E1-4-91 | Blood, Liver | Enriched irrespective of genotype. uiowa.edu |

Interspecies Differences in Metabolic Profiles and Rates

The metabolism of this compound and other PCBs shows significant variation across different species, leading to distinct metabolic profiles and rates of transformation. These differences are largely attributed to variations in the activity and substrate specificity of metabolic enzymes, particularly the cytochrome P450 (CYP) family. nih.gov

For instance, the metabolism of PCB 91 by human and rat CYP2B subfamilies reveals notable differences. Both human CYP2B6 and rat CYP2B1 can metabolize PCB 91 to several hydroxylated metabolites, with 5-OH-CB91 being a major product. nih.gov However, the specific profile and quantity of metabolites can differ. Docking studies predict that the stable conformation of PCBs within the substrate-binding cavity and their proximity to the P450 heme are crucial for high metabolic activity. nih.gov

In a broader context, small cetaceans exhibit an extremely low capacity for PCB metabolism compared to birds and terrestrial mammals. They lack the ability to metabolize PCBs with adjacent non-chlorinated meta and para carbons, a structural feature relevant to the metabolism of many PCB congeners. This is linked to the absence of phenobarbital (PB)-type inducible enzymes and lower activity of 3-methylcholanthrene (B14862) (MC)-type enzymes in these marine mammals.

Studies comparing the in vitro metabolism of hexachlorobiphenyls in liver microsomes from rats, hamsters, and guinea pigs further illustrate these species-specific differences. Guinea pig liver microsomes are significantly more active in metabolizing certain PCBs than those from rats or hamsters. nih.gov

The metabolite profiles of other pentachlorobiphenyls, such as PCB 95, also show differences between rodents and humans. semanticscholar.org While rodent models are valuable, the direct extrapolation of metabolic data to humans is not always accurate due to these interspecies variations in enzyme function. nih.govacs.org

Table 2: Interspecies Comparison of PCB Metabolism

| Species | Key Metabolic Enzymes | Metabolic Capacity | Notable Findings |

|---|---|---|---|

| Human | CYP2B6 | Moderate | Metabolizes PCB 91 to several hydroxylated metabolites. nih.gov |

| Rat | CYP2B1 | Moderate | Metabolizes PCB 91 similarly to humans, but with potential differences in metabolite profiles. nih.gov |

| Guinea Pig | PB-inducible P450s (e.g., CYP2B18) | High | Shows much higher activity for metabolizing certain PCBs compared to rats and hamsters. nih.gov |

| Small Cetaceans | Low activity of MC-type enzymes | Extremely Low | Lack the capacity to metabolize PCBs with specific chlorine substitution patterns. |

Excretion Pathways of this compound and its Metabolites

The elimination of this compound (PCB 91) and its metabolites from the body occurs through several pathways, with feces being the primary route of excretion for the hydroxylated metabolites. nih.gov In mice, a significant portion of an administered dose of PCB 91 is excreted in the feces as hydroxylated metabolites. uiowa.edunih.gov

Specifically, studies in mice have shown that hydroxylated metabolites of PCB 91 accounted for 24% to 33% of the total dose in feces. nih.gov The major metabolite found in feces is 2,2',3,4',6-pentachlorobiphenyl-5-ol (5-91). uiowa.edunih.gov For example, in wild-type mice, the amount of 5-91 in feces decreased from 17% of the total dose on day one to 5% on day three. nih.gov

Urine is a minor excretion route for these metabolites. nih.gov In the same study, the amount of 5-91 excreted in the urine of wild-type mice was significantly lower, decreasing from 0.05% to 0.01% of the total dose over three days. nih.gov The hydroxylated metabolites are often conjugated with glucuronic acid or sulfate (B86663) in the liver to increase their water solubility and facilitate their excretion, particularly in the bile which is then eliminated via the feces. nih.govfao.orgresearchgate.net The presence of glucuronide and sulfate conjugates of OH-PCB 91 metabolites has been tentatively identified in urine samples. uiowa.edu

Unmetabolized PCB 91 can also be excreted, although to a lesser extent than its metabolites. Feces are a route of elimination for the parent compound, and a small percentage of the total dose can also be found in the urine. nih.gov The excretion of the parent PCB is influenced by factors such as the animal's metabolic capacity; mice with impaired liver metabolism excrete a higher percentage of unchanged PCB 91 in their urine compared to wild-type mice. nih.gov

Table 3: Excretion of PCB 91 and its Major Metabolite (5-91) in Wild-Type Mice (% of Total Dose)

| Excretion Route | Day 1 | Day 3 |

|---|---|---|

| 5-91 in Feces | 17% nih.gov | 5% nih.gov |

| 5-91 in Urine | 0.05% nih.gov | 0.01% nih.gov |

| PCB 91 in Urine | 0.2% nih.gov | 0.02% nih.gov |

Plant Uptake and Biotransformation of Hydroxylated PCB Metabolites

Enantioselective Transport and Sorption in Plant Tissues

Plants can take up hydroxylated metabolites of polychlorinated biphenyls (OH-PCBs) from the environment, and this process can be enantioselective for chiral OH-PCBs. This means that one atropisomer of a chiral OH-PCB may be preferentially transported or sorbed into plant tissues over the other.

Studies using poplar plants have demonstrated the enantioselective behavior of chiral OH-PCBs. nih.gov For instance, when poplar plants were exposed to a racemic mixture of a chiral OH-PCB, the enantiomeric fractions (EFs) in various plant tissues deviated from the initial racemic value of 0.5. nih.gov This change in EFs is an indicator of biological selectivity. nih.gov

The transport of these compounds within the plant can occur through different routes, such as the xylem and bark. nih.gov The differing properties and functions of these tissues can contribute to the differential distribution of the enantiomers. Enantioselective translocation, where one enantiomer is selectively blocked at a membrane, would result in EFs close to the racemic mixture within the tissue. acs.org However, observed deviations from this suggest that other processes, like enantioselective biotransformation, are at play. nih.gov

The sorption of OH-PCBs to plant tissues is also a critical factor in their uptake and distribution. The polarity of OH-PCBs, which is greater than their parent PCBs, influences their mobility and interaction with plant components. nih.gov

Transformation of Chiral OH-PCBs within Plant Systems

Once inside the plant, chiral OH-PCBs can undergo biotransformation, and this process can also be enantioselective. nih.gov This is part of a broader metabolic capability of plants, often referred to as the "green liver" model, which is analogous to the metabolic processes in mammals. nih.gov

In poplar plants, evidence of enantioselective biotransformation of 5-hydroxy-2,2',3,5',6-pentachlorobiphenyl (5-OH-PCB95) has been observed. nih.gov The enantiomeric fractions of this compound in various tissues were significantly different from the initial racemic mixture, indicating that one enantiomer was being transformed at a different rate than the other. nih.gov This enantioselective biotransformation results in an enrichment of the less readily metabolized enantiomer within the plant tissues. nih.gov

The transformation of PCBs and OH-PCBs in plants involves a series of reactions. The initial step is often oxidation, catalyzed by enzymes like cytochrome P-450s, leading to the formation of hydroxylated derivatives. nih.govnih.gov These can then be further metabolized, for example, through conjugation with other molecules. researchgate.net There is also evidence for the interconversion between hydroxylated and methoxylated PCBs in plants like rice. acs.org

The ability of plants to enantioselectively transform chiral pollutants like OH-PCBs highlights their potential role in the environmental fate of these contaminants. nih.govacs.org

Table 4: Chemical Compounds Mentioned

| Compound Name | Abbreviation |

|---|---|

| This compound | PCB 91 |

| 2,2',3,4',6-Pentachlorobiphenyl-5-ol | 5-91 or 5-OH-PCB91 |

| 2,2',3,4',6-Pentachlorobiphenyl-4-ol | 4-91 or 4-OH-PCB91 |

| 5-hydroxy-2,2',3,5',6-pentachlorobiphenyl | 5-OH-PCB95 |

| Polychlorinated biphenyl | PCB |

| Hydroxylated polychlorinated biphenyl | OH-PCB |

Mechanistic Studies on Biological Interactions and Effects of 2,2 ,3,4,6 Pentachlorobiphenyl

Cellular and Molecular Mechanisms of Interaction

The ways in which 2,2',3,4,6'-pentachlorobiphenyl interacts with cellular components and molecular pathways are complex and varied. Research has delved into its potential to bind to specific receptors and its ability to modulate the activity of crucial enzyme systems.

Investigations into Aryl Hydrocarbon Receptor (AhR) Binding and Activation Potential

The aryl hydrocarbon receptor (AhR) is a ligand-activated transcription factor that mediates the toxic effects of many "dioxin-like" compounds, including certain PCBs. wikipedia.orgwhoi.edu The binding of a compound to the AhR can trigger a cascade of events, leading to changes in gene expression. nih.gov The mechanism of action for PCBs can vary depending on the specific congener, with dioxin-like PCBs binding to the AhR and disrupting cell function by altering the transcription of genes, particularly those involved in the expression of Phase I and Phase II enzymes like the cytochrome P450 family. nih.gov

The structure of a PCB congener, specifically the substitution pattern of chlorine atoms on the biphenyl (B1667301) rings, determines its ability to bind to the AhR. wikipedia.org Coplanar PCBs, which have a relatively flat structure, are more likely to bind to the AhR and exhibit dioxin-like toxicity. wikipedia.org In contrast, non-coplanar PCBs, which have chlorine atoms at the ortho positions, are generally considered to be non-dioxin-like and are less likely to bind to the AhR. nih.gov While the majority of PCBs are likely to interact with the AhR in their non-planar conformations, the affinity of this binding is a key determinant of their toxic equivalency factors. nih.gov

Modulation of Enzyme Systems (e.g., P450 induction) by this compound and related congeners

The metabolism of PCBs is primarily carried out by cytochrome P450 (CYP) enzymes, which are a large family of enzymes involved in the metabolism of a wide range of xenobiotics and endogenous compounds. nih.govnih.gov The induction or inhibition of these enzymes by PCBs can have significant toxicological consequences. nih.gov

The metabolism of this compound (PCB 91) has been studied in animal models. In mice, the metabolism of PCB 91 is dependent on hepatic cytochrome P450 enzymes. nih.gov The oxidation of PCBs by these enzymes leads to the formation of hydroxylated metabolites (OH-PCBs). nih.gov The rate and profile of metabolism can differ significantly between different PCB congeners. For instance, PCB congeners without chlorine substituents in the para position are generally metabolized more readily than those with a para substituent, like PCB 91. nih.gov

Studies using human liver microsomes have shown that PCB 91 is preferentially oxidized to a 1,2-shift metabolite where the hydroxy group is in the meta position. nih.gov The specific cytochrome P450 enzymes involved in the metabolism of different PCB congeners can also vary. For example, human CYP2B6 and rat CYP2B1 have been shown to be involved in the metabolism of certain PCBs, and they can exhibit different preferences for the atropisomers of chiral PCBs. kobe-u.ac.jpkobe-u.ac.jp The interaction of PCBs with CYP enzymes can also lead to the generation of reactive oxygen species (ROS), which can cause oxidative stress and cellular damage. nih.gov

Neurodevelopmental Research at the Cellular Level

The developing nervous system is particularly vulnerable to the effects of environmental contaminants. Research at the cellular level has explored the impact of this compound and related congeners on neuronal development and function.

Effects on Neuronal Morphology and Dendritic Arborization

Dendritic arborization, the process by which neurons form complex branching structures, is a fundamental aspect of brain development and is crucial for the formation of neural circuits. Alterations in dendritic morphology have been linked to neurodevelopmental disorders. nih.govnih.gov

Studies have shown that certain non-dioxin-like PCBs can promote dendritic growth. nih.gov For example, the related congener 2,2',3,5',6-pentachlorobiphenyl (B150634) (PCB 95) has been shown to enhance dendritic growth in primary mouse hippocampal and cortical neurons. nih.govoup.comescholarship.org This effect on dendritic arborization appears to be mediated by the ryanodine (B192298) receptor (RyR), a calcium channel found in neurons. nih.gov The dendrite-promoting effects of PCB 95 are evident at very low concentrations and can be blocked by inhibiting RyR activity. nih.gov

Sex-Dependent Responses in Primary Neuronal Cultures

Emerging research indicates that the neurodevelopmental effects of some PCBs can be sex-dependent. nih.govnih.govoup.comescholarship.org Studies using primary mouse neuronal cultures have demonstrated that female neurons can be more sensitive to the dendrite-promoting effects of certain PCBs than male neurons. nih.govoup.comescholarship.org

Specifically, research on the related congener PCB 95 has shown that it enhances dendritic growth in female hippocampal and cortical neurons, but not in their male counterparts. nih.govoup.comescholarship.org These sex-specific effects on dendritic arborization suggest that the underlying mechanisms of PCB-induced dendritic growth may differ between males and females. nih.govoup.comescholarship.org These differences could be related to sex-specific differences in brain maturation or hormonal signaling. nih.govnih.govnih.gov

Mechanisms Involving Ryanodine Receptor (RyR) Sensitization

The ryanodine receptor (RyR) is a calcium release channel located on the endoplasmic/sarcoplasmic reticulum that plays a critical role in regulating intracellular calcium signaling. nih.govnih.govacs.org Dysregulation of RyR function can have profound effects on neuronal processes, including dendritic growth. nih.gov

Several non-dioxin-like PCBs, including the related congener PCB 95, have been identified as potent modulators of RyR function. nih.govnih.govacs.org These PCBs can sensitize the RyR, leading to an increase in the release of calcium from intracellular stores. nih.govnih.govacs.org This sensitization of the RyR is believed to be a key mechanism underlying the dendrite-promoting effects of these PCBs. nih.gov The interaction of PCBs with the RyR is stereoselective, meaning that different atropisomers of a chiral PCB can have different potencies and efficacies in modulating RyR function. nih.govacs.orgnih.govresearchgate.netacs.org For example, one atropisomer of PCB 95, aR-PCB 95, has been shown to be significantly more potent in activating RyR1 than its counterpart, aS-PCB 95. nih.govacs.orgnih.govresearchgate.net

Interactive Data Table: Effects of PCB 95 Atropisomers on Ryanodine Receptor 1 (RyR1) Function

The following table summarizes the differential effects of racemic PCB 95 and its individual atropisomers (aR-PCB 95 and aS-PCB 95) on the function of the ryanodine receptor 1 (RyR1), as determined by [³H]Ryanodine binding and calcium efflux assays. nih.govacs.orgnih.govresearchgate.net

| Compound | EC₅₀ (µM) for [³H]Ry Binding | Bₘₐₓ (µM) for [³H]Ry Binding | Rate of Ca²⁺ Efflux (nmol/sec/mg) |

| rac-PCB 95 | Intermediate | Intermediate | Intermediate |

| aR-PCB 95 | 0.20 ± 0.05 | 3.74 ± 0.07 | 7.72 ± 0.31 |

| aS-PCB 95 | >4x higher than aR-PCB 95 | ~1.3x lower than aR-PCB 95 | >3x lower than aR-PCB 95 |

Reproductive System Research at the Organ/Tissue Level

Research into the effects of specific polychlorinated biphenyl (PCB) congeners on the reproductive system has revealed distinct impacts on uterine function. While direct studies on this compound (PCB 89) and its specific effects on uterine contractions are not extensively detailed in the provided search results, the broader context of PCB effects on uterine contractility can be understood through studies of other congeners.

For instance, studies on the noncoplanar, ortho-substituted congener 2,2'-dichlorobiphenyl (B50601) (2,2'-DCB) have shown that it can decrease the amplitude and synchronization of uterine contractions. nih.govoup.com This effect is thought to be mediated through the activation of mitogen-activated protein kinase (MAPK), leading to the phosphorylation of Connexin43 (Cx43) and subsequent inhibition of myometrial gap junctions. nih.govoup.com Gap junctions are crucial for the coordinated contractions of the uterine muscle during labor.

Furthermore, oxidative stress has been identified as a potential mechanism involved in the 2,2'-DCB-induced inhibition of uterine contractions. nih.govoup.com The use of antioxidants has been shown to reverse the inhibitory effects of 2,2'-DCB on the force and synchronization of uterine contractions. nih.gov This suggests that the generation of reactive oxygen species plays a role in how this specific PCB congener affects uterine function. nih.govoup.com

While these findings pertain to 2,2'-DCB, they provide a framework for understanding how other PCB congeners, such as this compound, might exert their effects on the uterus. The specific chlorine substitution pattern on the biphenyl rings is a key determinant of the biological activity of each congener.

Interactive Data Table: Effects of Selected PCB Congeners on Uterine Contractions

| Congener | Observed Effect on Uterine Contractions | Proposed Mechanism(s) |

| 2,2'-Dichlorobiphenyl (2,2'-DCB) | Decreased amplitude and synchronization | MAPK-induced phosphorylation of Connexin43, Inhibition of myometrial gap junctions, Oxidative stress |

| This compound | Data not available in provided search results | Data not available in provided search results |

The biological and toxic effects of polychlorinated biphenyls (PCBs) are highly dependent on their specific chemical structure, particularly the number and position of chlorine atoms on the biphenyl rings. nih.gov These structure-activity relationships (SARs) are crucial for understanding the diverse reproductive effects observed with different PCB congeners.

PCBs are broadly categorized into two main structural classes based on their ability to bind to the aryl hydrocarbon (Ah) receptor:

Coplanar PCBs: These congeners, such as 3,3',4,4'-tetrachlorobiphenyl (B1197948) and 3,3',4,4',5-pentachlorobiphenyl, have a planar structure that allows them to bind to the Ah receptor and elicit "TCDD-like" toxic responses. nih.gov

Noncoplanar PCBs: These congeners, which have chlorine atoms at the ortho positions (2, 2', 6, and 6'), have a non-planar structure that generally prevents them from binding to the Ah receptor. nih.gov Their toxic effects are mediated through different, Ah receptor-independent pathways. nih.gov this compound falls into this category due to its ortho-chlorine substitutions.

The reproductive toxicity of PCBs can be influenced by these structural differences. nih.gov For example, intrauterine exposure to 2,3',4,4',5-pentachlorobiphenyl (B1678578) (PCB118), a dioxin-like PCB, has been shown to adversely affect the reproductive health of male offspring in animal studies. nih.govresearchgate.net

The metabolism of PCBs also plays a role in their structure-activity relationships. While the parent PCB compounds are responsible for many of the toxic responses, they can also be metabolized by mixed-function oxidases into various metabolites. nih.gov The specific metabolites formed depend on the structure of the parent congener.

Interactive Data Table: Structural Classification and Related Reproductive System Effects of Selected PCB Congeners

| Congener | Structural Class | Known Reproductive System Effects |

| 2,2'-Dichlorobiphenyl (2,2'-DCB) | Noncoplanar | Inhibition of uterine contractions |

| 2,3',4,4',5-Pentachlorobiphenyl (PCB118) | Coplanar (Dioxin-like) | Damage to male reproductive health in offspring following in utero exposure |

| This compound | Noncoplanar | Data not available in provided search results |

Advanced Analytical Methodologies for 2,2 ,3,4,6 Pentachlorobiphenyl and Its Metabolites

Congener-Specific Quantification Techniques

The precise measurement of individual polychlorinated biphenyl (B1667301) (PCB) congeners, rather than relying on the analysis of commercial mixtures like Aroclors, is essential due to the varying toxicity of each specific compound. cdc.gov

Gas Chromatography-Mass Spectrometry (GC-MS/MS) Applications

Gas chromatography coupled with tandem mass spectrometry (GC-MS/MS) is a powerful and widely used technique for the analysis of PCBs, including 2,2',3,4,6'-pentachlorobiphenyl. thermofisher.comthermofisher.com This method offers high selectivity and sensitivity, which is critical for detecting the low concentrations of these compounds typically found in environmental and biological matrices. thermofisher.comthermofisher.com The use of a triple quadrupole GC-MS/MS system significantly enhances selectivity compared to single quadrupole GC-MS, effectively reducing matrix interferences and leading to more reliable results. thermofisher.comthermofisher.com

The process generally involves separating the PCB congeners on a capillary column, followed by ionization and fragmentation. Specific precursor and product ion transitions are monitored in selected reaction monitoring (SRM) mode, which provides a high degree of certainty in compound identification and quantification. For instance, in a consolidated method for analyzing various organic pollutants, specific parent and product masses are selected for each PCB congener to ensure accurate detection. thermofisher.com

To achieve the lowest possible detection limits, high-resolution gas chromatography/high-resolution mass spectrometry (HRGC/HRMS) can be employed. cdc.gov This technique is capable of reaching detection limits in the picogram per liter (pg/L) range for water samples and nanogram per kilogram (ng/kg) range for solid and tissue samples. cdc.gov

Table 1: Example of GC-MS/MS Parameters for PCB Analysis

| Parameter | Value |

| Gas Chromatograph | Thermo Scientific™ TRACE™ 1310 GC |

| Mass Spectrometer | Thermo Scientific™ TSQ™ 8000 triple quadrupole GC-MS/MS |

| Ionization Mode | Electron Ionization (EI) |

| Acquisition Mode | Selected Reaction Monitoring (SRM) |

| Injector Temperature | 250 °C |

| Carrier Gas | Helium |

This table is illustrative and specific parameters may vary depending on the exact methodology and instrumentation. thermofisher.com

High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS/MS) for Polar Metabolites

While GC-MS is ideal for the analysis of parent PCB compounds, their hydroxylated (OH-PCBs) and other polar metabolites often require a different approach due to their lower volatility and higher polarity. nih.gov High-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) is well-suited for the analysis of these polar metabolites. nih.gov

The separation of metabolites is typically achieved using a reversed-phase HPLC column. The choice of the stationary phase is critical; for instance, a pentafluoro phenylpropyl-functionalized (PFP) column can provide improved separation of hydrophilic metabolites. nih.gov Following chromatographic separation, the metabolites are ionized, often using electrospray ionization (ESI), and detected by the mass spectrometer. nih.gov This technique allows for the sensitive and specific quantification of various hydroxylated PCB metabolites. semanticscholar.org

Enantioselective Analysis

This compound is a chiral compound, meaning it exists as two non-superimposable mirror images called atropisomers. nih.govnih.gov These atropisomers can exhibit different biological activities and toxicities, making their separate analysis crucial for a complete understanding of the compound's environmental and health impacts. nih.govresearchgate.net

Chiral Stationary Phases for Chromatographic Separation of Atropisomers

The separation of PCB atropisomers is achieved using chiral chromatography, most commonly gas chromatography with a chiral stationary phase (CSP). nih.govnih.gov Cyclodextrin-based CSPs are frequently used for this purpose. nih.govnih.gov For example, columns like the CP-Chirasil-Dex CB have been successfully used for the enantioselective analysis of various PCB congeners. nih.govnih.gov

The choice of CSP can influence the elution order of the atropisomers. For instance, the elution order of PCB 84 atropisomers on a Nucleodex β-PM column is the same as on a CP-Chirasil-Dex CB column, but is inverted on a Cyclosil-B column. nih.gov Similarly, high-performance liquid chromatography (HPLC) with chiral columns, such as those based on cellulose (B213188) derivatives, can also be used for the preparative separation of PCB atropisomers. researchgate.net

Table 2: Chiral Columns Used for PCB Atropisomer Separation

| Column Type | Chromatography | Stationary Phase |

| CP-Chirasil-Dex CB | Gas Chromatography | β-cyclodextrin derivative |

| Nucleodex β-PM | Liquid Chromatography | Permethylated β-cyclodextrin |

| Cyclosil-B | Gas Chromatography | Not specified in provided context |

| Cellulose-3 | Liquid Chromatography | Cellulose derivative |

| Chiralcel OJ-H | High-Performance Liquid Chromatography | Cellulose tris(4-methylbenzoate) |

This table summarizes various chiral stationary phases mentioned in the literature for separating PCB atropisomers. nih.govresearchgate.net

Determination of Enantiomeric Fractions (EFs)

The enantiomeric fraction (EF) is a measure used to express the relative abundance of the two atropisomers of a chiral compound. It is calculated as the peak area of the first eluting atropisomer divided by the sum of the peak areas of both atropisomers. acs.org An EF of 0.5 indicates a racemic mixture (equal amounts of both atropisomers), while deviations from this value indicate enantiomeric enrichment. acs.org

The determination of EFs in environmental and biological samples provides valuable information about the enantioselective processes that occur in the environment and in living organisms, such as preferential metabolism or degradation of one atropisomer over the other. nih.govmdpi.com For example, studies have shown that the enantiomeric composition of PCBs can change as they move through food webs, indicating that biological processes are enantioselective. nih.gov

Sample Preparation and Extraction Protocols for Environmental and Biological Matrices

The analysis of this compound and its metabolites in complex matrices like soil, sediment, water, and biological tissues requires extensive sample preparation to isolate the target compounds from interfering substances. cdc.govnih.gov

Common extraction techniques for solid matrices include Soxhlet extraction, pressurized fluid extraction (PFE), and microwave-assisted extraction. nelac-institute.orgfederalregister.gov For aqueous samples, liquid-liquid extraction (LLE) and solid-phase extraction (SPE) are frequently employed. cdc.govfederalregister.gov The choice of solvent is critical for achieving efficient extraction. For instance, a mixture of hexane (B92381) and acetone (B3395972) is often used for extracting PCBs from soil. nelac-institute.org For the simultaneous extraction of PCBs and their more polar metabolites, a solvent system containing hexane, dichloromethane, and methanol (B129727) may be used. nih.gov

Following extraction, a cleanup step is typically necessary to remove lipids and other co-extracted compounds that could interfere with the analysis. cdc.gov This is often accomplished using column chromatography with adsorbents like Florisil, silica (B1680970) gel, or activated carbon. cdc.govoup.com

Table 3: Common Extraction Methods for PCBs

| Method | Matrix | Description |

| Soxhlet Extraction (EPA Method 3540C) | Solid | A classical technique involving continuous extraction with a boiling solvent. federalregister.gov |

| Pressurized Fluid Extraction (PFE) (EPA Method 3545A) | Solid | Uses elevated temperatures and pressures to increase extraction efficiency. nelac-institute.orgfederalregister.gov |

| Microwave Extraction (EPA Method 3546) | Solid | Employs microwave energy to heat the solvent and sample, accelerating extraction. nelac-institute.orgfederalregister.gov |

| Liquid-Liquid Extraction (LLE) | Aqueous | Partitions the analytes from the aqueous phase into an immiscible organic solvent. cdc.gov |

| Solid-Phase Extraction (SPE) | Aqueous | Analytes are adsorbed onto a solid sorbent, washed, and then eluted with a solvent. cdc.gov |

This table outlines several EPA-recognized methods for extracting PCBs from various matrices. cdc.govnelac-institute.orgfederalregister.gov

Method Validation and Quality Control in Congener-Specific PCB Analysis

Method validation is a critical process that ensures an analytical method is suitable for its intended purpose. researchgate.net In the context of congener-specific PCB analysis, this involves a comprehensive evaluation of the method's performance characteristics to guarantee reliable and accurate results. cdc.govwa.gov Quality control (QC) procedures are implemented throughout the analytical process to monitor and maintain the quality of the data. wa.gov

A key aspect of method validation is the assessment of recovery and precision. Recovery refers to the efficiency of the analytical method in extracting the target analyte from the sample matrix. It is typically determined by analyzing spiked samples, where a known amount of the analyte is added to a blank matrix. The percentage of the added analyte that is detected is the recovery rate. For a method to be considered suitable, the estimated recovery should ideally be greater than 75%. cdc.gov If recovery is found to vary with the concentration of the analyte, this relationship should be documented during calibration to allow for appropriate corrections to be made to sample results. cdc.gov

Precision measures the degree of agreement among a series of individual measurements when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is often expressed as the relative percent difference (RPD) for duplicate samples or the standard deviation for a larger number of replicates. maryland.gov For instance, a study validating a method for determining PCB congeners in soil reported good precision and accuracy, making the method applicable for a wide range of concentrations. researchgate.net

The following table illustrates typical recovery and precision data for PCB analysis in environmental samples.

| Parameter | Acceptance Criteria | Purpose |

| Recovery | >75% | To ensure the analytical method effectively extracts the target analyte from the sample matrix. cdc.gov |

| Precision (RPD) | Varies by method and regulatory requirements | To measure the repeatability and consistency of the analytical results. maryland.gov |

Internal standards are essential in congener-specific PCB analysis to correct for variations in extraction efficiency and instrumental response. nih.gov These are compounds that are chemically similar to the target analytes but are not expected to be present in the environmental samples. Labeled PCB congeners, particularly those containing carbon-13 (¹³C), are widely used as internal standards. wa.gov They are added to the sample before extraction, and their recovery is used to estimate the recovery of the native target compounds. wa.gov For example, in the analysis of PCB congeners, decachlorobiphenyl (B1669993) has been recommended for use as an internal standard. epa.gov

Calibration is the process of establishing the relationship between the concentration of an analyte and the analytical signal. In congener-specific analysis, multi-level calibration is typically performed using a series of standard solutions containing the target congeners at different concentrations. epa.gov The linearity of the calibration curve is a critical parameter, and a correlation coefficient (r) of ≥ 0.99 is generally required to demonstrate a linear relationship between concentration and response. epa.gov Calibration is verified by analyzing a calibration check standard (CCS) at regular intervals to ensure the instrument's response remains stable throughout the analytical run. epa.govepa.gov